Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Trifluoromethyl group is a functional group that has the formula -CF3 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon based compounds .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .
Scientific Research Applications
Synthesis and Chemical Properties
- Enantioselective Synthesis : The synthesis of enantiomers of related tetrahydroquinolines has been achieved through processes like kinetic resolution and regioselective nitration, as demonstrated by Gruzdev et al. (2012) in their study of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (Gruzdev, Levit, Kodess, & Krasnov, 2012).
- Diastereoselective Synthesis : Bunce et al. (2001) developed a diastereoselective synthesis method for tetrahydroquinoline-4-carboxylic esters, which could be relevant for similar compounds (Bunce, Herron, Johnson, & Kotturi, 2001).
Pharmaceutical Research
- Inhibitor Design : Grunewald et al. (2006) studied the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors for specific enzyme targets, balancing pKa and steric effects, which could inform similar approaches for Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).
Material Science and Chemistry
- Chemical Reactions and Synthesis : Costa and Radesca (1992) explored one-pot synthesis methods for related tetrahydroisoquinolines, which could be applicable to the synthesis of this compound (Costa & Radesca, 1992).
Biochemical Applications
- Potential Biological Activity : Sokolov et al. (2018) studied compounds with structural similarities, focusing on their interaction with neuronal NMDA receptors, which might be relevant for understanding the biological activity of this compound (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2,4,6,10,16H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKKEOHFLGJDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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